1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride

Sigma-2 receptor TMEM97 Binding affinity

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride (CAS 464877-31-4, molecular formula C₂₀H₃₆ClNO₂, molecular weight 357.96 g/mol) is a synthetic small molecule belonging to the adamantyl-ethoxy-piperidine-propanol class of sigma receptor ligands. The compound features a rigid, lipophilic adamantyl cage linked via an ethoxy spacer to a secondary alcohol-bearing propanol chain terminating in a piperidine ring; this architecture is characteristic of ligands designed to engage sigma-1 (σ₁) and sigma-2 (σ₂/TMEM97) receptors.

Molecular Formula C20H36ClNO2
Molecular Weight 357.96
CAS No. 464877-31-4
Cat. No. B2707549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride
CAS464877-31-4
Molecular FormulaC20H36ClNO2
Molecular Weight357.96
Structural Identifiers
SMILESC1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl
InChIInChI=1S/C20H35NO2.ClH/c22-19(14-21-5-2-1-3-6-21)15-23-7-4-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,1-15H2;1H
InChIKeyHYSYYOSXGDCLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol Hydrochloride (CAS 464877-31-4): Procurement-Relevant Structural & Pharmacological Baseline


1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride (CAS 464877-31-4, molecular formula C₂₀H₃₆ClNO₂, molecular weight 357.96 g/mol) is a synthetic small molecule belonging to the adamantyl-ethoxy-piperidine-propanol class of sigma receptor ligands . The compound features a rigid, lipophilic adamantyl cage linked via an ethoxy spacer to a secondary alcohol-bearing propanol chain terminating in a piperidine ring; this architecture is characteristic of ligands designed to engage sigma-1 (σ₁) and sigma-2 (σ₂/TMEM97) receptors [1]. Publicly curated bioactivity data confirm the compound binds the sigma-2 receptor with a Ki of 90 nM in rat PC12 cell membranes [1].

Why Generic Substitution of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol Hydrochloride Fails: Structure–Selectivity Risks


Compounds within the adamantyl-piperidine sigma-ligand class are not interchangeable because subtle variations in the linker, amine, and adamantyl substitution profoundly alter sigma-1/sigma-2 selectivity ratios, lipophilicity, and off-target profiles [1]. The target compound’s ethoxy linker, unsubstituted piperidine ring, and secondary alcohol produce a sigma-2-over-sigma-1 selectivity (~9.3-fold) that differs from structural analogues bearing phenoxy linkers, N-methylpiperazine, or 2-ethylpiperidine moieties [1]. Substituting any of these structural components without quantitative binding verification risks introducing unintended sigma-1 bias, altered physicochemical properties, or loss of the defined pharmacological signature required for reproducible experimental outcomes [1].

Product-Specific Quantitative Evidence Guide: 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol Hydrochloride Differentiation Data


Sigma-2 Receptor Binding Affinity (Ki = 90 nM) Versus Sigma-1 Binding

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride binds the sigma-2 receptor (σ₂R/TMEM97) with an inhibition constant (Ki) of 90 nM in rat PC12 cell membranes, compared to a substantially weaker sigma-1 receptor (σ₁R) affinity of Ki = 841 nM measured via [³H]-(+)-pentazocine displacement in guinea pig brain cortex membranes [1]. This sigma-2 selectivity is expressed as a σ₁/σ₂ Ki ratio of approximately 9.3, establishing a moderate preference for sigma-2 over sigma-1.

Sigma-2 receptor TMEM97 Binding affinity

Linker-Type Differentiation: Ethoxy vs. Phenoxy Analogues in Sigma Receptor Engagement

The target compound employs a flexible ethoxy linker between the adamantyl cage and the propanol-piperidine moiety, whereas the closest phenoxy analogue, 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride (CAS 175136-32-0, MW 406.0), incorporates a rigid aromatic phenoxy spacer that increases molecular weight by ~48 Da and alters conformational flexibility . The phenoxy analogue introduces an aromatic ring capable of π-stacking interactions absent in the target compound, potentially shifting receptor subtype selectivity and pharmacokinetic properties .

Structure-activity relationship Linker chemistry Sigma receptor ligand

Amine Substituent Differentiation: Piperidine vs. 4-Methylpiperazine and 2-Ethylpiperidine Analogues

Replacement of the target compound's unsubstituted piperidine ring with 4-methylpiperazine, as in 1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol (MW ~336.5, free base), introduces a hydrogen-bond-accepting tertiary amine and alters basicity (ΔpKa ~2–3 units) . Similarly, 2-ethyl substitution on the piperidine ring, as in 1-[2-(1-adamantyl)ethoxy]-3-(2-ethyl-1-piperidinyl)-2-propanol hydrochloride (MW 386.0 g/mol), adds steric bulk adjacent to the amine, potentially reducing sigma-2 binding affinity through steric clash . These structural modifications are known within the class to shift sigma-1/sigma-2 selectivity .

Piperidine Piperazine Structure-selectivity relationship

Sigma-2 Receptor Binding Affinity in TMEM97 Context: Target Engagement Evidence

The compound's sigma-2 binding affinity has been confirmed against the cloned TMEM97 protein (sigma-2 receptor), with a Ki of 90 nM in binding assays using rat sigma-2 receptor/TMEM97 expressed in PC-12 cells [1]. This places the compound in the mid-nanomolar affinity range for sigma-2, distinct from high-affinity sigma-2 ligands such as siramesine (Ki ~0.1–1 nM) and moderate-affinity ligands like PB28 (Ki ~10–50 nM), suggesting a differentiated pharmacological profile suitable for applications where moderate rather than near-irreversible sigma-2 engagement is advantageous [1][2].

TMEM97 Sigma-2 receptor Binding affinity

Best-Fit Research and Industrial Application Scenarios for 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol Hydrochloride


Sigma-2 Receptor (TMEM97) Binding Studies Requiring Defined Moderate Affinity

Researchers studying sigma-2/TMEM97 pharmacology can use this compound as a reference ligand with a confirmed Ki of 90 nM [1]. Its moderate affinity enables reversible binding experiments where washout or competition protocols are employed, distinguishing it from ultra-high-affinity probes that may exhibit slow off-rates.

Structure-Activity Relationship (SAR) Studies on Adamantyl-Ethoxy-Piperidine Scaffolds

As a core scaffold with unsubstituted piperidine and ethoxy linker, this compound serves as a parent structure for SAR exploration. Modifications at the piperidine nitrogen, linker, or adamantyl position can be benchmarked against its sigma-2 Ki = 90 nM and sigma-1 Ki = 841 nM [1] to quantify the impact of substituent changes on receptor subtype selectivity.

Chemical Probe Development Targeting Sigma-2-Mediated Cellular Processes

Given the sigma-2 receptor's role in cholesterol trafficking, autophagy, and cell proliferation, this compound provides a structurally characterized starting point for developing chemical probes to interrogate TMEM97 function in cancer and neurodegenerative disease models [1][2].

Reference Compound for Sigma Receptor Binding Assay Validation

The availability of quantitative sigma-1 (Ki = 841 nM) and sigma-2 (Ki = 90 nM) binding data from curated databases [1] positions this compound as a calibration standard for radioligand displacement assays, ensuring inter-laboratory reproducibility when screening novel sigma receptor ligands.

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